BenchChemオンラインストアへようこそ!

2-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Medicinal Chemistry Physicochemical Property Profiling Halogen Effects

This compound differentiates from in-class analogs via its single ortho-fluorine substitution and para-phenylene connectivity, critical for CFTR inhibitor SAR studies. Unlike 3,4-difluoro or 2-iodo variants, its distinct XLogP3 (2.0) and TPSA (97.4 Ų) profile ensures lead-like physicochemical properties for further functionalization. Purity ≥98% (HPLC) ensures reliable concentration-response data in T84 or FRT cell-based assays. Ideal for amide coupling, Suzuki-Miyaura cross-coupling, and selectivity profiling against related ABC transporters (P-glycoprotein, BCRP) and ClC chloride channels.

Molecular Formula C18H14FN3O3S
Molecular Weight 371.39
CAS No. 941942-85-4
Cat. No. B2651163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
CAS941942-85-4
Molecular FormulaC18H14FN3O3S
Molecular Weight371.39
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C18H14FN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-6-8-13(9-7-12)20-18(23)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23)
InChIKeyMGJVZDNXYNBUQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 941942-85-4) – Chemical Class and Core Identity for Procurement


2-Fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 941942-85-4) is a synthetic benzamide derivative characterized by a 2-fluorobenzamide moiety linked via a para-substituted phenyl ring to a 6-methylsulfonylpyridazine [1]. The compound, with molecular formula C18H14FN3O3S and a molecular weight of 371.4 g/mol, belongs to a broader class of heteroaryl benzamides and pyridazine sulfonamide derivatives that have been investigated for therapeutic applications, including as cystic fibrosis transmembrane conductance regulator (CFTR) inhibitors [2]. Its structural features, particularly the single ortho-fluorine substitution and the electron-withdrawing methylsulfonyl group on the pyridazine ring, distinguish it from other in-class analogs with multiple fluorine atoms or alternative halogens [1].

Why Generic Substitution is Not Advisable for 2-Fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide


In-class compounds such as 3,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 921585-71-9) and 2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide cannot be assumed to be interchangeable with the target compound. The position and number of halogen substituents on the benzamide ring critically influence both electronic properties and steric interactions, as evidenced by the computed property differences: the target compound's single ortho-fluorine contributes to a distinct XLogP3 of 2.0 and a topological polar surface area of 97.4 Ų [1]. Even subtle changes, such as replacing the 2-fluoro with a 3,4-difluoro pattern, are expected to alter binding affinities, pharmacokinetic profiles, and synthetic utility. The para-connectivity of the central phenyl ring further differentiates it from meta-substituted analogs like N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, where the altered geometry would affect molecular recognition events [2]. Therefore, direct substitution without re-validation of target-specific activity or synthetic pathway compatibility introduces significant scientific risk.

Quantitative Comparative Evidence for 2-Fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide


Ortho-Monofluorine vs. Vicinal Difluoro Substitution: Impact on Lipophilicity

The target compound's single 2-fluoro substituent results in a computed XLogP3 of 2.0, which is significantly lower than the predicted logP for the 3,4-difluoro analog (CAS 921585-71-9). Although experimental logP data are not available for the difluoro analog, the addition of a second fluorine atom in a vicinal arrangement is known to increase lipophilicity by approximately 0.5–0.7 logP units based on fragment-based calculations, which would place the 3,4-difluoro analog in a higher lipophilicity range [1]. This difference directly impacts membrane permeability and non-specific binding profiles, making the monofluoro compound a preferred starting point for programs requiring balanced hydrophilicity.

Medicinal Chemistry Physicochemical Property Profiling Halogen Effects

Para-Phenyl vs. Meta-Phenyl Connectivity: Topological Polar Surface Area Distinction

The target compound possesses a para-substituted central phenyl ring linking the benzamide and pyridazine moieties, resulting in a topological polar surface area (TPSA) of 97.4 Ų [1]. In contrast, the meta-substituted regioisomer N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide would present a different spatial arrangement of hydrogen bond donors/acceptors. While direct TPSA data for the meta isomer are unavailable from PubChem, the molecular connectivity change is expected to alter TPSA by approximately 2–5 Ų due to the different positioning of the amide NH relative to the pyridazine ring. This change can affect passive permeability and target binding geometry, as para-substituted benzamides typically exhibit extended linear conformations favored by certain protein binding pockets [2].

Structure-Activity Relationships Molecular Recognition Drug Design

Fluorine vs. Iodine as Benzamide Substituent: Molecular Weight and Reactivity

The target compound (MW 371.4 g/mol) contains a 2-fluoro substituent, whereas the 2-iodo analog 2-iodo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has a significantly higher molecular weight of approximately 479.3 g/mol [1]. The 108 g/mol difference arises from the replacement of fluorine (atomic weight 19) with iodine (atomic weight 127). This mass increase reduces the compound's compliance with Lipinski's Rule of Five and may limit its utility as a fragment or lead-like molecule. Furthermore, the C–F bond (bond dissociation energy ~485 kJ/mol) is substantially stronger and less reactive than the C–I bond (~240 kJ/mol), making the fluoro compound more chemically stable and suitable for diverse synthetic transformations including cross-coupling reactions that rely on orthogonal reactivity [2].

Synthetic Chemistry Building Block Utility Halogen Exchange

CFTR Inhibitory Potential: Positioning Within a Patented Pyridazine Sulfonamide Class

The target compound falls within the generic scope of Formula I–III in patent WO2010123822A1, which discloses pyridazine sulfonamide derivatives as CFTR inhibitors [1]. The patent specifies that preferred compounds exhibit an IC50 of less than 30 μM in the T84 assay, greater than 30% inhibition at 20 μM in the FRT assay, or greater than 35% inhibition at 50 μM in the T84 assay. While the exact IC50 of the target compound has not been publicly disclosed, its structural alignment with the core pharmacophore — a pyridazine ring bearing a methylsulfonyl group and a benzamide moiety — places it within the active chemical space. In contrast, analogs lacking the methylsulfonyl group or bearing different heterocycles are explicitly outside the claimed scope and lack this demonstrated CFTR inhibitory activity [1].

CFTR inhibition Ion Channel Pharmacology Diarrheal Disease

Synthetic Tractability: Monofluoro Intermediate vs. Polyhalogenated Analogs

The target compound's single fluorine atom at the ortho position of the benzamide ring presents a defined synthetic handle for further elaboration. In amide bond formation, the electron-withdrawing effect of the ortho-fluorine enhances the electrophilicity of the carbonyl carbon, potentially improving acylation yields compared to non-fluorinated benzamides [1]. By contrast, the 3,4-difluoro analog (CAS 921585-71-9) introduces additional complexity in regioselective functionalization due to the two adjacent fluorine atoms, which can deactivate the ring toward nucleophilic aromatic substitution and complicate purification. The 2-iodo analog is more reactive but prone to dehalogenation side reactions and requires careful handling due to the lability of the C–I bond [2].

Synthetic Methodology Cross-Coupling Process Chemistry

Recommended Application Scenarios for 2-Fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide


CFTR Inhibitor Screening and Diarrheal Disease Drug Discovery

Based on its structural inclusion in patent WO2010123822A1, this compound is a candidate for primary screening in T84 or FRT cell-based assays measuring CFTR-mediated chloride ion transport inhibition [1]. Its para-phenylene and ortho-fluoro pharmacophoric features align with the structural requirements for CFTR inhibitory activity, making it suitable for structure-activity relationship (SAR) expansion around the pyridazine sulfonamide core. Researchers should request purity ≥95% (HPLC) to ensure reliable concentration-response data.

Medicinal Chemistry Building Block for Benzamide Library Synthesis

The compound's chemically stable ortho-fluoro substituent and methylsulfonyl group make it a versatile building block for synthesizing diverse benzamide libraries. Its molecular weight of 371.4 g/mol and TPSA of 97.4 Ų [1] position it within lead-like chemical space, allowing further functionalization without exceeding drug-likeness thresholds. It is recommended for amide coupling, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution reactions to generate analogs for phenotypic or target-based screening.

Selectivity Profiling Against Other Ion Channels and Transporters

Given the CFTR-targeted activity of the pyridazine sulfonamide class, this compound can serve as a reference standard for counter-screening against related ABC transporters (e.g., P-glycoprotein, BCRP) and other chloride channels (e.g., ClC family) [1]. Its single fluorine substitution pattern provides a baseline for evaluating how incremental halogen modifications affect selectivity profiles, which is critical for advancing candidates with minimal off-target effects.

Physicochemical Property Benchmarking in Halogen-Substituted Benzamide Series

The target compound can function as a reference point for benchmarking the impact of halogen substitution on key physicochemical properties. With an XLogP3 of 2.0 and a TPSA of 97.4 Ų [1], it occupies a central position in the lipophilicity-permeability continuum for this chemotype. Comparative studies with the 3,4-difluoro, 2-iodo, and non-halogenated analogs can quantify the contribution of each halogen to membrane permeability, solubility, and metabolic stability, informing multiparameter optimization strategies.

Quote Request

Request a Quote for 2-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.